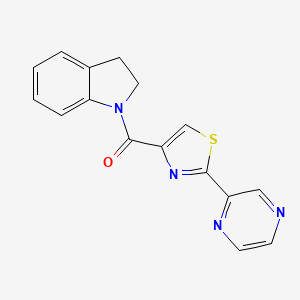

Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

IPTM is a synthetic compound that belongs to the family of thiazole-based molecules. It has a molecular weight of 347.4 g/mol and a chemical formula of C17H12N4OS. IPTM has been synthesized by several methods, including the reaction of 2-aminopyrazine and 4-bromo-2-thiazolyl ketone, followed by the reaction with indoline-2,3-dione. IPTM has shown potential in the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Aplicaciones Científicas De Investigación

1. Anti-Cancer Activity

Indole-containing pyrazole analogs, including structures related to Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone, have demonstrated remarkable cytotoxic activities against various cancer types. These compounds have shown significant activity against leukemia, colon, breast, melanoma, lung, renal, prostate, CNS, and ovarian cancer cell lines. Specifically, compounds like HD02, HD05, and HD12 were particularly effective against multiple NCI-based cell lines (Khalilullah et al., 2022).

2. Inhibition of Fructose-1,6-bisphosphatase

Substituted pyrazoles, pyrroles, indoles, and carbazoles, including molecules similar to this compound, have been identified as potential inhibitor leads of fructose-1,6-bisphosphatase (FBPase). These compounds displayed inhibition comparable to AMP, the natural inhibitor of murine FBPase, and are used in docking programs to interpret experiments (Rudnitskaya et al., 2009).

3. Antitumor Activity

New indole derivatives containing pyrazoles with potential antitumor activity have been developed. This includes the synthesis of compounds like (1-(4-methoxybenzyl)indol-3-yl)(1H-pyrazol-1-yl)methanones, which have been tested for tumor cell-growth inhibition, indicating potential antitumor applications (Farghaly, 2010).

4. Antidiabetic Activity

Novel substituted pyrazoles containing indole and thiazole motifs, similar to the queried compound, have been synthesized and evaluated for their antihyperglycemic activity. Compounds like 2-(5-(1H-indol-3-yl)-3-phenyl-1H-pyrazol-1-yl)-4-(4-bromo phenyl) thiazole demonstrated significant antihyperglycemic activity, suggesting their potential as therapeutic antidiabetic agents (Sravanthi et al., 2017).

5. Antibacterial and Antioxidant Activities

Synthesized derivatives containing pyrazole moieties, like the compound , have been studied for their antibacterial and antioxidant activities. These studies include compounds like (5-Hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone, showing moderate antibacterial and antioxidant activities (Lynda, 2021).

Mecanismo De Acción

Target of Action

The primary target of Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone is Toll-like receptor 7 (TLR7) . TLR7 is a protein that plays a crucial role in the immune system. It recognizes specific pathogen-associated molecular patterns and triggers an immune response .

Mode of Action

This compound interacts with TLR7, activating it . This activation leads to the secretion of TLR7-regulated cytokines such as IL-12, TNF-α, and IFN-α in human PBMC cells . The compound has also been found to inhibit the secretion of cellular HBsAg .

Biochemical Pathways

Upon activation of TLR7, a cascade of biochemical reactions is triggered, leading to the production and secretion of cytokines. These cytokines then mediate various immune responses, including the activation of other immune cells and the production of antibodies .

Result of Action

The activation of TLR7 and the subsequent immune response can lead to the suppression of HBV DNA replication in both wild and resistant HBV strains . This makes this compound a potential candidate for the development of novel immunomodulatory anti-HBV agents .

Propiedades

IUPAC Name |

2,3-dihydroindol-1-yl-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4OS/c21-16(20-8-5-11-3-1-2-4-14(11)20)13-10-22-15(19-13)12-9-17-6-7-18-12/h1-4,6-7,9-10H,5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHRFLNXWVCRFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CSC(=N3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorobenzyl)-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2829108.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-propan-2-yloxypropyl)benzamide](/img/no-structure.png)

![2-(4-ethoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2829111.png)

![7-chloro-N-(3-methoxybenzyl)-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2829113.png)

![1,3-Dimethylspiro[6,7-dihydro-5H-indole-4,2'-oxirane]](/img/structure/B2829115.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide](/img/structure/B2829121.png)

![N-(2-methoxyphenethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2829127.png)

![2-((3,4-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-ethylphenyl)acetamide](/img/structure/B2829128.png)